molecular formula C18H21N5 B11176445 2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline

2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11176445
M. Wt: 307.4 g/mol
InChI Key: KGOHOTXZQWBOEE-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure combining a tetrahydroquinoline core with a triazolopyrimidine moiety, making it a valuable scaffold for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of 3-(dimethylamino)-1-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)prop-2-en-1-one with carboximidamides, guanidines, and 1,2,4-triazol-5-amines . This reaction is carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness. Scaling up the reaction may involve continuous flow processes and the use of industrial reactors to handle larger quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazolopyrimidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted quinoline and triazolopyrimidine derivatives, which can be further utilized in medicinal chemistry and material science applications.

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, in cancer treatment, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline stands out due to its tetrahydroquinoline core, which provides additional stability and versatility in chemical reactions. This uniqueness makes it a preferred choice for developing new therapeutic agents and materials.

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

2,2,4,6-tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C18H21N5/c1-11-7-13-12(2)9-18(3,4)22-15(13)8-14(11)16-5-6-19-17-20-10-21-23(16)17/h5-8,10,12,22H,9H2,1-4H3

InChI Key

KGOHOTXZQWBOEE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C3=CC=NC4=NC=NN34)C)(C)C

Origin of Product

United States

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